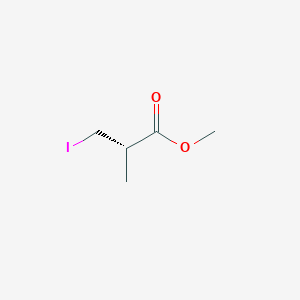

Methyl (S)-3-iodo-2-methylpropanoate

Description

Methyl (S)-3-iodo-2-methylpropanoate is a chiral iodinated ester characterized by its (S)-stereochemistry at the α-carbon, a methyl ester group, and an iodine substituent at the β-position. Its molecular formula is C₆H₉IO₂, with a molecular weight of 216.04 g/mol. The iodine atom enhances its utility in cross-coupling reactions, while the methyl ester group contributes to its stability and solubility in organic solvents.

Properties

Molecular Formula |

C5H9IO2 |

|---|---|

Molecular Weight |

228.03 g/mol |

IUPAC Name |

methyl (2S)-3-iodo-2-methylpropanoate |

InChI |

InChI=1S/C5H9IO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

MWNVYVRLCFKIRT-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CI)C(=O)OC |

Canonical SMILES |

CC(CI)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-3-iodo-2-methylpropanoate can be synthesized through various methods. One common approach involves the iodination of methyl 2-methylpropanoate. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the methyl ester to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Depending on the nucleophile, products can include methyl 3-hydroxy-2-methylpropanoate, methyl 3-cyano-2-methylpropanoate, or methyl 3-amino-2-methylpropanoate.

Reduction: Methyl 3-iodo-2-methylpropanol.

Oxidation: Methyl 3-carboxy-2-methylpropanoate.

Scientific Research Applications

Methyl (S)-3-iodo-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and iodination.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl (S)-3-iodo-2-methylpropanoate depends on its specific application. In organic synthesis, the compound acts as a substrate for various chemical reactions, where the iodine atom and ester group play crucial roles in reactivity. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol moieties. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodinated Tyrosine Analogs (Brain Tumor Imaging Agents)

Compounds such as 3-[¹²³I]iodo-α-methyl-L-tyrosine (IMT) and 3-[¹²³I/¹²⁵I]iodo-O-methyl-α-methyl-L-tyrosine (OMIMT) share structural motifs with Methyl (S)-3-iodo-2-methylpropanoate, including iodine substitution and methyl ester groups. However, these tyrosine derivatives are amino acid analogs designed for tumor imaging.

Key Differences:

- Biological Uptake: IMT and OMIMT exhibit tumor-to-brain (T/B) ratios of 2.81 ± 0.78 and 2.03 ± 0.57, respectively, significantly lower than methionine (3.86 ± 1.12) . The amino acid backbone of IMT/OMIMT facilitates active transport into tumor cells, unlike this compound, which lacks this functionality.

- Application: IMT is used in SPECT imaging for gliomas, while this compound is primarily a synthetic intermediate .

Iodinated Aromatic Esters

(S)-Methyl 2-benzyl-2-methyl-3-iodopropanoate (CAS 247588-14-3, C₁₂H₁₅IO₂, MW 318.15 g/mol) differs by the addition of a benzyl group at the α-carbon. This structural modification increases molecular weight and lipophilicity, altering its reactivity in substitution reactions compared to the simpler this compound .

Data Table 1: Structural Comparison of Iodinated Esters

Simple Methyl Esters (Phytochemicals)

Methyl esters such as methyl palmitate (C₁₇H₃₄O₂) and methyl linoleate (C₁₉H₃₄O₂) lack iodine but share the ester functionality. These compounds are common in plant extracts and exhibit distinct physicochemical properties:

- Stability: Methyl linoleate undergoes aerobic oxidation to form hydroperoxides (e.g., methyl 13-hydroperoxy-octadecadienoate) , whereas the iodine in this compound may reduce oxidative susceptibility.

- Bioactivity : Methyl palmitate and related esters are associated with antimicrobial activity in plant extracts, contrasting with the synthetic utility of iodinated esters .

Phosphonothiolate and Phosphonate Esters

Compounds like Isopropyl S-2-trimethylammonium ethyl methylphosphonothiolate iodide (C₁₀H₂₅INO₂PS, CAS 220718-06-9) and Ethyl methyl methylphosphonate (C₄H₁₁O₃P, CAS 18755-36-7) feature phosphonate groups instead of carboxylate esters. These are often used in chemical warfare agents or as ligands in coordination chemistry.

Key Contrasts:

Research Findings and Implications

- Stereochemical Influence: The (S)-configuration of this compound may enhance enantioselectivity in catalytic reactions compared to racemic analogs.

- Iodine Reactivity: The β-iodo group facilitates Suzuki-Miyaura couplings, a feature absent in non-iodinated esters like methyl shikimate (C₈H₁₂O₅) .

- Thermodynamic Stability : The methyl ester group confers higher stability than bulkier esters (e.g., benzyl in CAS 247588-14-3), as evidenced by NMR and HPLC data in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.